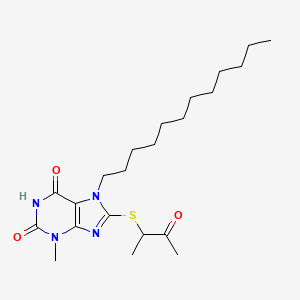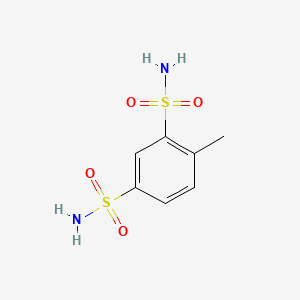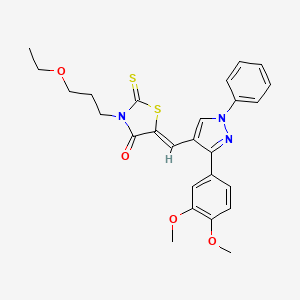
4-Bromo-2-(2-((4-butylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(2-((4-butylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate, with the chemical formula C29H31BrN2O5, is a synthetic compound. It falls within the class of organic molecules known as carbohydrazones. This compound exhibits interesting properties due to its unique structure, making it relevant for various scientific applications.
Preparation Methods
Synthetic Routes: The synthetic preparation of 4-Bromo-2-(2-((4-butylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate involves several steps. While I don’t have specific data for this compound, similar carbohydrazones are often synthesized through condensation reactions between an aldehyde or ketone and a hydrazine derivative. The bromination step introduces the bromine atom at the 4-position of the phenyl ring.
Industrial Production Methods: Industrial-scale production methods for this compound may involve optimization of reaction conditions, scalability, and purification processes. detailed information on industrial production remains proprietary.
Chemical Reactions Analysis
Reactivity: 4-Bromo-2-(2-((4-butylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate can undergo various chemical reactions:
Oxidation: It may be susceptible to oxidation under certain conditions.
Substitution: The bromine atom can participate in substitution reactions.
Reduction: Reduction of the carbonyl group may occur.
Bromination: N-bromosuccinimide (NBS) or other brominating agents.
Hydrazinolysis: Hydrazine hydrate.
Reduction: Sodium borohydride (NaBH).
Major Products: The major products depend on the specific reaction conditions. For example, hydrazinolysis would yield the corresponding hydrazide.
Scientific Research Applications
4-Bromo-2-(2-((4-butylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate finds applications in:
Medicinal Chemistry: It may serve as a scaffold for drug development.
Biological Studies: Researchers explore its interactions with biological targets.
Materials Science: Its unique structure could be useful for designing functional materials.
Mechanism of Action
The compound’s mechanism of action likely involves binding to specific receptors or enzymes. Further studies are needed to elucidate its precise molecular targets and pathways.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, it’s essential to compare this compound with related carbohydrazones. Highlighting its distinct features will provide insights into its uniqueness.
Properties
CAS No. |
765275-92-1 |
|---|---|
Molecular Formula |
C29H31BrN2O5 |
Molecular Weight |
567.5 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-(4-butylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate |
InChI |
InChI=1S/C29H31BrN2O5/c1-3-5-6-21-7-12-26(13-8-21)36-20-28(33)32-31-19-23-18-24(30)11-16-27(23)37-29(34)22-9-14-25(15-10-22)35-17-4-2/h7-16,18-19H,3-6,17,20H2,1-2H3,(H,32,33)/b31-19+ |
InChI Key |
LYACYVDAXYQZEV-ZCTHSVRISA-N |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)OCCC |
Canonical SMILES |
CCCCC1=CC=C(C=C1)OCC(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6E)-6-[({2-[(Prop-2-en-1-yl)sulfanyl]-1,3-benzothiazol-6-yl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12005653.png)


![N-{2-[(2E)-2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B12005669.png)

![4-((E)-{[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenol](/img/structure/B12005679.png)
![N-{4-[(5-Methoxypyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B12005681.png)


![2-hydroxy-N'-[(E)-pyridin-2-ylmethylidene]benzohydrazide](/img/structure/B12005700.png)
![3-{4-[(4-methylbenzyl)oxy]phenyl}-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12005707.png)

![(2Z)-2-(2-ethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B12005729.png)
